

COMU: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: COMU

Cat. No.: B8018018

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the **COMU** reagent, a highly efficient coupling agent in modern organic synthesis, particularly in the realm of peptide chemistry. This document details its chemical properties, key advantages, and practical applications, offering structured data, experimental protocols, and visual diagrams to facilitate its integration into laboratory workflows.

Core Properties and Supplier Information

COMU, with the chemical name (1-Cyano-2-ethoxy-2-oxoethylideneaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-type coupling reagent. It has gained significant traction as a safer and more effective alternative to traditional benzotriazole-based reagents like HATU and HBTU.

Property	Value	Reference
CAS Number	1075198-30-9	[1][2][3]
Molecular Formula	C ₁₂ H ₁₉ F ₆ N ₄ O ₄ P	[1]
Molecular Weight	428.27 g/mol	[2][3]
Appearance	White to off-white crystalline powder	
Melting Point	>140 °C	
Solubility	High solubility in DMF and NMP	[1][2]
Storage Temperature	2-8°C	[1][2][4]

Key Advantages:

- **Enhanced Safety:** **COMU** does not contain the potentially explosive benzotriazole moiety found in reagents like HATU and HBTU.[4][5] It is also considered to be non-allergenic.[1][2]
- **High Efficiency:** It demonstrates coupling efficiencies comparable or superior to HATU.[3][6]
- **Reduced Racemization:** The use of **COMU**, especially with only one equivalent of a mild base, helps to minimize racemization during peptide coupling.[1][2][3][7]
- **Visual Reaction Monitoring:** The reaction progress can be visually monitored by a color change.[1][2][3][5][7][8] Upon addition of a base like DIEA, the solution turns orange-red and then fades to colorless or yellow upon completion.[5][8]
- **Water-Soluble Byproducts:** The byproducts of the coupling reaction are water-soluble, which simplifies the workup and purification process in solution-phase synthesis.[3][4][9]

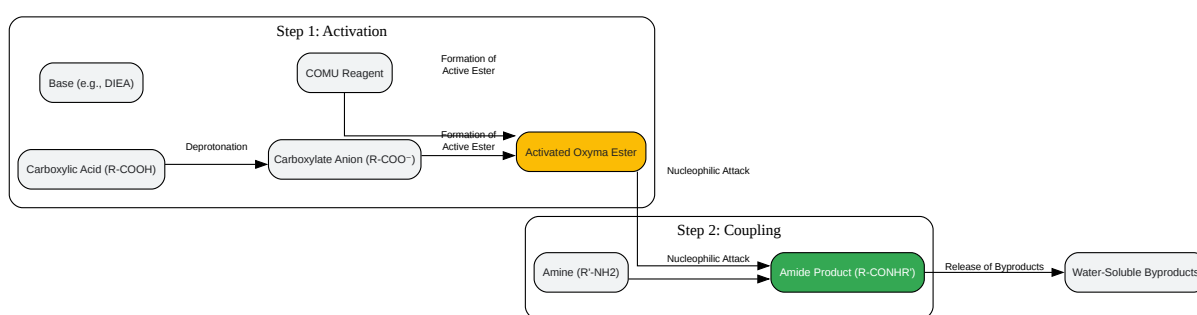
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- Sigma-Aldrich (Novabiochem®)
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- GlpBio
- Aapptec
- Fluorochem
- BLDpharm
- Tokyo Chemical Industry (TCI)

Mechanism of Action

COMU is an Oxyma-based uronium salt.^[5] Its mechanism involves the rapid formation of an activated Oxyma ester of the carboxylic acid. This active ester is highly reactive towards the amine nucleophile, leading to the efficient formation of an amide bond. The morpholino group on the carbenium ion is believed to act as an internal proton acceptor, which facilitates the reaction and allows for the use of only one equivalent of an external base, thereby reducing the risk of racemization.^{[5][8][9]}



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*Amide bond formation pathway using **COMU**.*

Experimental Protocols

Detailed methodologies for standard peptide coupling reactions using **COMU** in both solution-phase and solid-phase synthesis are provided below.

Solution-Phase Peptide Coupling

This protocol is suitable for the coupling of amino acids or peptide fragments in a solution.

Quantitative Data:

Component	Molar Equivalents
N-protected Amino Acid	1.0
Amino Component	1.0
COMU Reagent	1.0
Base (e.g., DIEA)	2.0 (or 3.0 for hydrochloride salts)

Methodology:

- Dissolve the N-protected amino acid (1.0 equiv.), the amino component (1.0 equiv.), and the base (2.0-3.0 equiv.) in DMF (to a concentration of ~0.125 M).[\[7\]](#)
- Cool the mixture to 0 °C in an ice bath.[\[7\]](#)
- Add **COMU** (1.0 equiv.) to the stirred mixture.[\[7\]](#)
- Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[\[7\]](#)
- Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).[\[7\]](#)
- Perform an aqueous workup by washing the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and saturated NaCl solution.[\[7\]](#)

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude peptide.[\[7\]](#)
- Analyze and purify the crude product using HPLC and characterize by NMR or Mass Spectrometry.[\[7\]](#)

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of **COMU** for coupling amino acids to a resin-bound peptide chain.

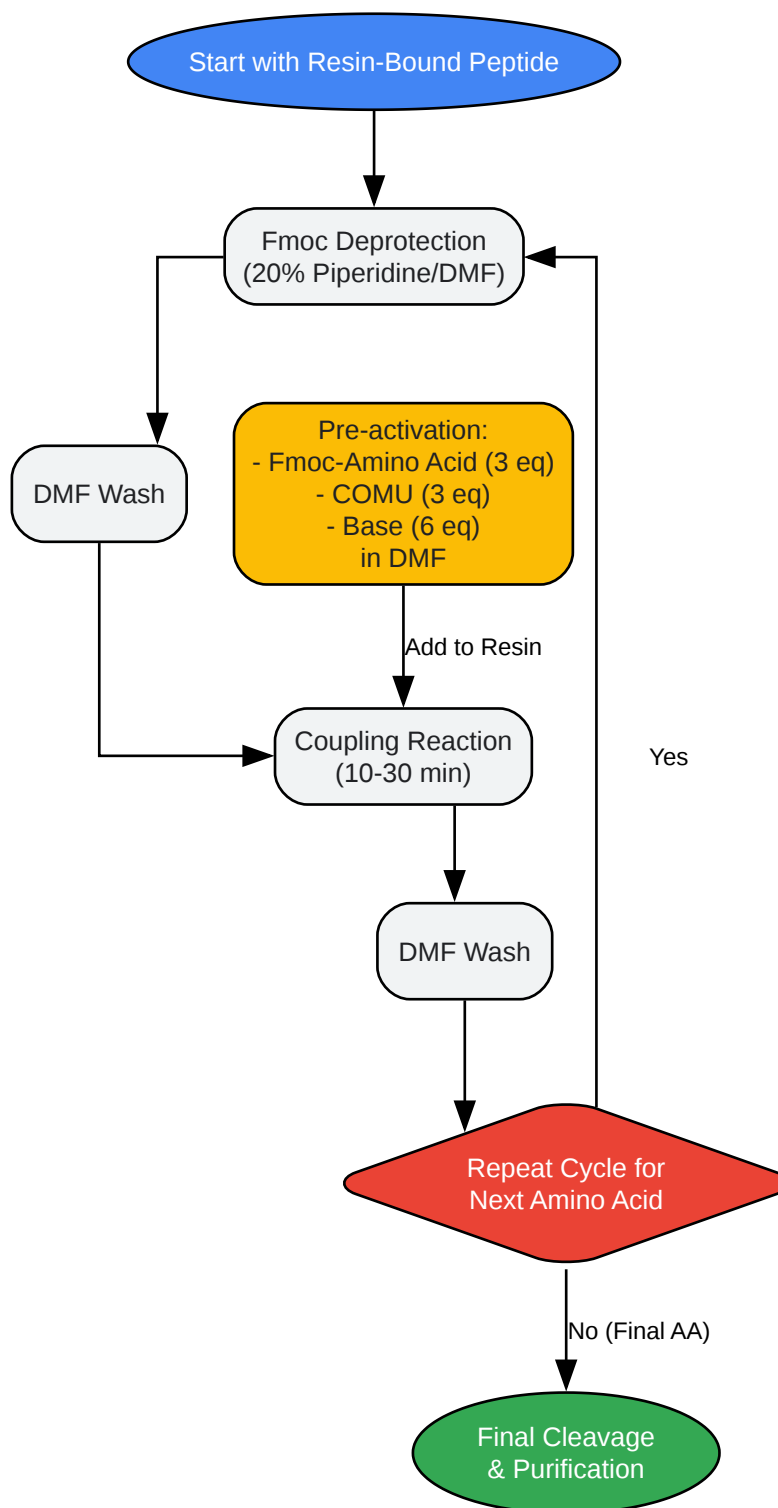
Quantitative Data:

Component	Molar Equivalents (relative to resin capacity)
N-protected Amino Acid	3.0
COMU Reagent	3.0
Base (e.g., DIEA)	6.0

Methodology:

- Swell the resin in DMF. Perform the Fmoc-deprotection of the N-terminal amino group using 20% piperidine in DMF.[\[5\]](#) Wash the resin thoroughly with DMF.
- In a separate vessel, pre-activate the N-protected amino acid (3.0 equiv.) by dissolving it with **COMU** (3.0 equiv.) and base (6.0 equiv.) in DMF (to a concentration of ~0.3 M) for 1-2 minutes.[\[5\]](#)[\[7\]](#)
- Add the pre-activated mixture to the deprotected resin.[\[5\]](#)[\[7\]](#)
- Allow the coupling reaction to proceed for 10-30 minutes at room temperature with gentle agitation.[\[5\]](#)[\[7\]](#) For sterically hindered amino acids, the reaction time can be extended to 1 hour, or a double coupling can be performed.[\[5\]](#)[\[7\]](#)

- Filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.
[5][7]
- Proceed to the next deprotection and coupling cycle.



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*General workflow for Solid-Phase Peptide Synthesis (SPPS) using **COMU**.*

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